(4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone
Beschreibung
The compound “(4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone” is a structurally complex molecule featuring a 1,4-dioxa-8-azaspiro[4.5]decane core. This spirocyclic system is fused with a piperidine ring via a carbonyl group, which is further linked to a 3-methoxy-1-methyl-1H-pyrazol-4-yl moiety. The 3-methoxy and 1-methyl substituents on the pyrazole ring may improve metabolic stability and lipophilicity, while the piperidine and spirocyclic components could influence pharmacokinetic properties such as solubility and blood-brain barrier penetration .
Eigenschaften
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O5/c1-21-13-15(16(20-21)26-2)18(25)22-7-3-14(4-8-22)17(24)23-9-5-19(6-10-23)27-11-12-28-19/h13-14H,3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEODQEJVODMSBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)C(=O)N3CCC4(CC3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound consists of a piperidine moiety linked to a pyrazole group through a dioxa-spiro structure. Its molecular formula is , and it has a molecular weight of approximately 304.35 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₀N₄O₃ |
| Molecular Weight | 304.35 g/mol |
| Solubility | Soluble in DCM, Ethyl Acetate, Methanol |
| Density | 1.117 g/mL at 20 °C |
| Boiling Point | 108-111 °C |
Research indicates that the compound acts as a selective ligand for sigma receptors, particularly the σ1 receptor. Sigma receptors are implicated in various neurological processes and have been targeted for the treatment of neurodegenerative diseases and psychiatric disorders .
Pharmacological Effects
- Antidepressant Activity : Studies have shown that derivatives of this compound exhibit significant antidepressant-like effects in animal models, possibly through modulation of neurotransmitter systems .
- Neuroprotective Effects : The compound's ability to interact with sigma receptors suggests potential neuroprotective properties, making it a candidate for further investigation in conditions like Alzheimer's disease and other forms of dementia .
- Anti-inflammatory Properties : Preliminary data suggest that this compound may reduce inflammatory markers, indicating potential use in treating inflammatory conditions .
Study 1: Evaluation of Antidepressant Activity
In a study published in PubMed, researchers synthesized various piperidine derivatives and evaluated their binding affinity to sigma receptors. The compound demonstrated a high affinity (K(i) = 5.4 ± 0.4 nM) for σ1 receptors, indicating its potential as an antidepressant agent .
Study 2: Neuroprotective Effects in Animal Models
A series of tests were conducted on rodent models to assess the neuroprotective effects of the compound against oxidative stress. Results indicated that treated animals exhibited lower levels of oxidative damage compared to controls, suggesting that the compound may mitigate neurodegeneration through antioxidant mechanisms .
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural Features of Selected Spirocyclic Compounds
Key Observations:
- The target compound uniquely combines a pyrazole ring with a spirocyclic ether-aza system, distinguishing it from sulfur-containing analogs (e.g., ) and sulfonyl derivatives (e.g., ).
- Compounds with diazaspiro cores () exhibit greater structural diversity but may face synthetic challenges due to nitro or dione groups .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes: *Estimated based on structural analogs.
- The target compound’s logP (~2.5) suggests moderate lipophilicity, balancing membrane permeability and solubility. The sulfonyl-containing L286-0540 (logP 2.88) shows slightly higher lipophilicity, while the dione derivative () is more polar due to its ketone groups .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
